molecular formula C22H23NO6 B12308824 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid

Cat. No.: B12308824
M. Wt: 397.4 g/mol
InChI Key: AJEMRXYATKJGCF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid follows systematic IUPAC nomenclature rules, which define its core structure and substituents. The name delineates a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with three distinct functional groups:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 4-position of the morpholine ring.
  • A hydroxymethyl (-CH2OH) group at the 6-position.
  • An acetic acid (-CH2COOH) substituent at the 2-position.

The structural representation (Figure 1) highlights the connectivity of these groups. The Fmoc moiety serves as a nitrogen-protecting group, while the hydroxymethyl and acetic acid groups provide sites for further chemical modifications.

IUPAC Name Key Structural Features
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid - Morpholine core
- Fmoc-protected nitrogen
- Hydroxymethyl and acetic acid substituents

Figure 1: Simplified structural representation of the compound, emphasizing the Fmoc group (blue), hydroxymethyl group (green), and acetic acid moiety (red).

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 2384564-42-3 , which facilitates unambiguous referencing in chemical databases and regulatory documents. Additional identifiers include:

Identifier Type Value
Molecular Formula C22H23NO6
SMILES OCC1OC(CC(=O)O)CN(C1)C(=O)OCC1c2ccccc2-c2c1cccc2
InChI Key Not explicitly provided in sources

The SMILES string encodes the compound’s atomic connectivity, confirming the morpholine ring’s substitution pattern and the spatial arrangement of the Fmoc group.

Molecular Formula and Mass Spectrometry Data

The molecular formula C22H23NO6 corresponds to a molecular weight of 397.42 g/mol . Mass spectrometry analysis would typically reveal:

  • A molecular ion peak [M+H]+ at m/z 398.42.
  • Characteristic fragmentation patterns, such as:
    • Loss of the Fmoc group (-215.21 Da), yielding a fragment at m/z 183.21.
    • Cleavage of the acetic acid moiety (-60.02 Da), producing a fragment at m/z 337.40.
Parameter Value
Molecular Formula C22H23NO6
Exact Mass 397.42 g/mol
Major MS Fragments 398.42 ([M+H]+), 183.21, 337.40

These data provide a foundation for analytical characterization, particularly in quality control during synthetic workflows.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid

InChI

InChI=1S/C22H23NO6/c24-12-15-11-23(10-14(29-15)9-21(25)26)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,24H,9-13H2,(H,25,26)

InChI Key

AJEMRXYATKJGCF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO)CC(=O)O

Origin of Product

United States

Preparation Methods

Morpholine Ring Formation via Cyclization

The morpholine core is typically constructed through cyclization of β-amino alcohol intermediates. A common approach involves:

  • N-Benzyl protection : Benzylamine reacts with chiral glycerin chlorohydrin to form 3-benzylamino-1,2-propanediol (II) under basic conditions (e.g., NaOH, 105°C, 5 h).
  • Acylation : Intermediate (II) reacts with chloroacetyl chloride or bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) to yield N-haloacetyl derivatives (III/III').
  • Cyclization : Treatment with NaH in tetrahydrofuran (THF) induces ring closure, forming 2-methylol-4-benzyl-morpholine-3-ketone (IV) and its esterified analog (IV') (0–25°C, 1–24 h).

Example (from CN102212040A):

Step Reagents/Conditions Yield
Cyclization NaH (50% in oil), THF, 2 h 85–95%

Introduction of Hydroxymethyl and Acetic Acid Groups

Post-cyclization modifications focus on functional group installation:

  • Reduction of Ketone : LiAlH₄ or NaBH₄ reduces the 3-ketone to a hydroxymethyl group. For example, NaBH₄ in methanol at reflux (12 h) achieves 75–90% conversion.
  • Acetic Acid Side Chain : Alkylation of the morpholine nitrogen with bromoacetic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid (TFA), introduces the carboxylic acid moiety.

Critical Note : Steric hindrance from the Fmoc group necessitates careful selection of base (e.g., DIEA) to avoid epimerization.

Fmoc Protection

The Fmoc group is introduced via two primary methods:

  • Fmoc-Cl Activation : Reacting the free amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in DCM/TEA (0°C to RT, 2–6 h).
  • Fmoc-OSu (Active Ester) : Offers milder conditions (DMF, RT, 12 h) with reduced side reactions.

Optimized Protocol (from US20210130379A1):

Parameter Value
Solvent DMF
Base DIEA (2 eq)
Time 12 h
Yield 92%

Case Studies from Patents and Literature

Patent CN102212040A: Chiral Morpholine Synthesis

  • Route : Chiral glycerin chlorohydrin → benzylamine adduct → chloroacetylation → cyclization → reduction → hydrogenolysis.
  • Key Step : Catalytic hydrogenation (Pd/C, MeOH, 70°C, 24 h) removes benzyl protection, yielding 2-hydroxymethyl morpholine (99.8% purity, ee >99%).

US20210130379A1: Solid-Phase Synthesis

  • Procedure : Fmoc-protected morpholino monomers are assembled on resin using TBTU/HOBt activation. Cleavage with TFA/TIPS/H₂O (95:2.5:2.5) yields the target compound.

Analytical Validation

  • HPLC : Purity >99% (C18 column, CH₃CN/H₂O/0.1% TFA gradient).
  • NMR : Characteristic signals at δ 7.75–7.30 (Fmoc aromatic protons), δ 4.20–4.40 (morpholine CH₂), δ 3.60–3.80 (hydroxymethyl).

Challenges and Solutions

  • Racemization : Minimized using low-temperature acylation (0°C) and DIEA instead of stronger bases.
  • Byproduct Formation : Excess Fmoc-Cl leads to di-Fmoc derivatives; stoichiometric control (1.05 eq) is critical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine, triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid largely depends on its role in specific reactions. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares the target compound with structurally related Fmoc-protected heterocyclic acetic acid derivatives:

Compound Name (CAS/ID) Molecular Formula Ring System Key Substituents Molecular Weight Solubility (logP)* Key Applications/Notes
Target Compound (PubChem: 2-(4-Fmoc-morpholin-2-yl)acetic acid) C₂₂H₂₃NO₆ Morpholine 4-Fmoc, 6-hydroxymethyl 409.43 ~1.5 (estimated) SPPS, hydrophilic peptide tags
2-[4-Fmoc-piperazin-1-yl]acetic acid (CAS: 180576-05-0) C₂₁H₂₂N₂O₄ Piperazine 4-Fmoc 366.42 ~1.0 SPPS, higher basicity
2-(Fmoc-3-fluorophenyl-azetidin-3-yl)acetic acid (CAS: EN300-27687500) C₂₆H₂₂FNO₄ Azetidine 3-fluorophenyl 431.47 ~3.2 Hydrophobic peptide modification
4-Fmoc-6,6-dimethylmorpholine-2-carboxylic acid (CAS: 2287280-41-3) C₂₃H₂₅NO₆ Morpholine 6,6-dimethyl 411.45 ~2.8 Steric hindrance in coupling
(R)-4-Fmoc-6-methylheptanoic acid (CAS: 269078-75-3) C₂₈H₃₅NO₄ Aliphatic chain Fmoc, branched methyl 457.58 ~4.5 Lipidated peptide synthesis

*logP values estimated via computational tools (e.g., XLogP3).

Research Findings and Comparative Analysis

Morpholine vs. Piperazine Derivatives

  • The target compound’s morpholine ring (oxygen and nitrogen) provides lower basicity compared to the piperazine analog (two nitrogens), reducing undesired side reactions during SPPS .
  • Piperazine derivatives exhibit higher aqueous solubility due to increased hydrogen bonding capacity, but their basicity may interfere with acid-sensitive protecting groups.

Hydroxymethyl vs. Dimethyl Substitution

  • The hydroxymethyl group in the target compound enhances solubility (logP ~1.5) compared to the 6,6-dimethyl morpholine analog (logP ~2.8), making it preferable for aqueous-phase reactions .
  • Dimethyl groups introduce steric hindrance, slowing coupling efficiency in peptide synthesis.

Azetidine vs. Morpholine Rings

  • Azetidine’s four-membered ring induces strain, increasing reactivity but reducing stability. The fluorophenyl substituent in the azetidine analog (logP ~3.2) renders it hydrophobic, limiting its use in water-soluble peptides .

Aliphatic Chain Derivatives Branched aliphatic compounds like (R)-4-Fmoc-6-methylheptanoic acid are highly lipophilic (logP ~4.5), suited for lipidated peptides but requiring organic solvents for handling .

Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid (commonly referred to as Fmoc-amino acid derivatives) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O5C_{18}H_{21}N_{3}O_{5}, and it has a molecular weight of approximately 365.38 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal.

  • Inhibition of Enzymatic Activity : Fmoc derivatives have been shown to inhibit various enzymes, including proteases and kinases, which are crucial in numerous signaling pathways.
  • Cell Proliferation : Studies indicate that Fmoc derivatives can influence cell proliferation rates in cancer cell lines, potentially acting as anti-cancer agents by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Activity : A study investigated the effects of Fmoc derivatives on human breast cancer cells (MCF-7). Results showed that treatment with specific concentrations led to a significant reduction in cell viability, indicating potential for development as anticancer therapeutics.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5030
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both bacteria, demonstrating effective antimicrobial activity.
  • Inhibition of Protein Kinases : Research conducted on the inhibition of specific kinases revealed that Fmoc derivatives could effectively block the activity of certain kinases involved in cancer progression, suggesting a mechanism for their anticancer effects.

Research Findings

Recent findings highlight the versatility of Fmoc derivatives in various biological contexts:

  • Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles for some Fmoc derivatives, with good absorption and distribution characteristics.
  • Toxicity Profiles : Toxicological assessments indicate that certain derivatives have low toxicity towards normal cells while exhibiting potent effects on cancerous cells.

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